Technical Whitepaper: Strategic Synthesis and Characterization of Defluoro Paroxetine Hydrochloride
Technical Whitepaper: Strategic Synthesis and Characterization of Defluoro Paroxetine Hydrochloride
Executive Summary & Regulatory Context[1][2]
Defluoro Paroxetine Hydrochloride (Chemical Name: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride) is a critical process-related impurity and degradation product in the manufacturing of Paroxetine HCl.
In the context of ICH Q3A(R2) and Q3B(R2) guidelines, this compound is designated as Paroxetine Related Compound B (USP) and Impurity D (EP). It serves as a mandatory Reference Standard (RS) for Quality Control (QC) release testing. Its presence typically stems from two sources:
-
Defluorination: Hydrogenolysis of the C-F bond during the lithium aluminum hydride (LiAlH₄) reduction of the piperidone intermediate in the API process.
-
Starting Material Contamination: Presence of benzaldehyde in the 4-fluorobenzaldehyde starting material.
This guide details the intentional, stereoselective synthesis of Defluoro Paroxetine HCl. Unlike the API synthesis which targets the fluorinated analog, this protocol utilizes a "Benzaldehyde Switch" strategy to generate the defluoro core while maintaining the rigorous (3S, 4R) stereochemical requirements.
Retrosynthetic Analysis
The synthesis is designed to mirror the industrial production of Paroxetine to ensure the impurity profile (isomeric ratios) matches potential process contaminants. The molecule is disconnected at the ether linkage and the piperidine nitrogen.
Figure 1: Retrosynthetic strategy highlighting the core construction from non-fluorinated benzaldehyde and the critical resolution step.
Synthetic Strategy: The "Benzaldehyde Switch"
The most robust route adapts the classical Ferrosan and Sugi et al. routes but substitutes 4-fluorobenzaldehyde with Benzaldehyde . This ensures the carbon skeleton is established without the risk of partial defluorination affecting yield or purity.
Phase 1: Construction of the Piperidine Core
The synthesis begins with a Michael addition followed by a reductive cyclization.
Reaction Scheme:
-
Condensation: Benzaldehyde + Methyl cyanoacetate
Cinnamate derivative. -
Michael Addition: Addition of Dimethyl malonate.
-
Cyclization: Reduction/decarboxylation to form the piperidone.
Phase 2: Stereochemical Resolution
The chemical synthesis produces a racemic trans mixture. The (3S, 4R) configuration is essential.
-
Resolution Agent: L-o-chlorotartranilic acid (preferred) or (+)-Di-p-toluoyl-D-tartaric acid.
-
Objective: Isolate the (-)-trans isomer.
Phase 3: Coupling and Salt Formation
The resolved alcohol is activated (mesylated) and coupled with Sesamol, followed by N-deprotection (if required) and HCl salt formation.[1]
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 2-cyano-3-phenylglutarate
Reagents: Benzaldehyde, Methyl cyanoacetate, Dimethyl malonate, Sodium methoxide (NaOMe).
-
Dissolve Benzaldehyde (1.0 eq) and Methyl cyanoacetate (1.0 eq) in methanol.
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Add catalytic NaOMe. Stir at 0–5°C until precipitation of the cinnamate intermediate occurs.
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Add Dimethyl malonate (1.2 eq) and additional NaOMe (1.0 eq).
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Reflux for 4–6 hours.
-
Workup: Acidify with dilute HCl, extract with Ethyl Acetate (EtOAc), and concentrate to yield the glutarate diester as a viscous oil.
Step 2: Reductive Cyclization to (±)-trans-4-phenyl-5-methoxycarbonylpiperidin-2-one
Reagents: Raney Cobalt (or Raney Ni), Hydrogen (50 atm), Methanol.
-
Dissolve the glutarate oil in MeOH.
-
Add Raney Cobalt catalyst (20% w/w).
-
Hydrogenate at 80–100°C under 50 atm H₂ pressure for 12 hours.
-
Mechanism: Reduction of the nitrile to a primary amine, which undergoes intramolecular cyclization with the ester to form the lactam (piperidone).
-
Isomerization: The product is a mixture of cis and trans. Treat the crude residue with NaOMe in MeOH (reflux 2h) to thermodynamically equilibrate the mixture to the preferred trans-isomer .
Step 3: Reduction to (±)-trans-4-phenyl-3-hydroxymethylpiperidine
Reagents: LiAlH₄, THF.
-
Suspend LiAlH₄ (2.5 eq) in anhydrous THF under N₂.
-
Add the piperidone solution dropwise at 0°C.
-
Reflux for 4 hours. (Note: Since there is no Fluorine atom, there is no risk of defluorination here, unlike the API synthesis).
-
Quench: Standard Fieser workup (Water, 15% NaOH, Water). Filter salts.[1]
-
Concentrate to obtain the racemic Defluoro Carbinol .
Step 4: Optical Resolution
Reagents: L-o-chlorotartranilic acid, Acetone/Water.
-
Dissolve the racemic carbinol in Acetone/Water (9:1).
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Add L-o-chlorotartranilic acid (1.0 eq).
-
Heat to dissolution and allow to cool slowly to crystallize the diastereomeric salt.
-
Recrystallize from Ethanol to achieve >99% ee.
-
Neutralize the salt with 1M NaOH and extract the free base: (-)-(3S, 4R)-4-phenyl-3-hydroxymethylpiperidine .
Step 5: Coupling with Sesamol
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sesamol, Sodium Hydride (NaH).
Note: To prevent N-alkylation side reactions, the nitrogen is typically protected (e.g., N-Boc) or the reaction is performed carefully on the N-Methyl analog followed by demethylation. For this standard, we proceed via the N-Boc protected route for high purity.
-
Protection: React the resolved amine with (Boc)₂O to form the N-Boc carbinol.
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Mesylation: Dissolve N-Boc carbinol in DCM. Add TEA (1.5 eq) and MsCl (1.1 eq) at 0°C. Stir 1h.
-
Etherification: In a separate flask, dissolve Sesamol (1.2 eq) in DMF and add NaH (1.3 eq). Stir 30 min.
-
Add the mesylate solution to the Sesamol phenoxide. Heat at 60°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
Step 6: Deprotection and Salt Formation
Reagents: HCl in Isopropanol (IPA).[1]
-
Dissolve the N-Boc intermediate in minimal IPA.
-
Add a saturated solution of HCl in IPA .
-
Heat to 60°C for 1 hour (removes Boc and forms salt).
-
Cool to 0°C. The Defluoro Paroxetine HCl will precipitate as a white solid.
-
Filter and dry under vacuum.[1]
Process Visualization
Figure 2: Step-by-step workflow for the synthesis of Defluoro Paroxetine HCl.
Analytical Characterization
To validate the synthesized material as a Reference Standard, it must meet the following criteria.
Critical Quality Attributes (CQAs)
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification (IR) | Matches Reference Spectrum | FTIR (KBr) |
| Identification (NMR) | Consistent with structure (No F-coupling) | 1H / 13C NMR |
| Purity | > 99.0% | HPLC (Area %) |
| Chiral Purity | > 99.5% ee | Chiral HPLC |
| Mass | m/z 312.16 [M+H]+ (Free Base) | LC-MS |
NMR Interpretation Guide
The key differentiator between Paroxetine and Defluoro Paroxetine is the aromatic region.
-
Paroxetine: The phenyl ring protons show complex splitting due to ¹⁹F-¹H coupling (typically multiplets).
-
Defluoro Paroxetine: The phenyl ring appears as a standard mono-substituted benzene system (multiplet, 5H) without the characteristic fluorine coupling constants.
-
¹H NMR (400 MHz, DMSO-d₆):
9.2 (br s, NH₂⁺), 7.15-7.35 (m, 5H, Phenyl), 6.6 (d, 1H), 6.4 (s, 1H), 6.3 (d, 1H), 5.9 (s, 2H, -OCH₂O-), 3.4-3.6 (m, 4H), 2.8-3.0 (m, 2H), 1.8-2.0 (m, 2H).
-
References
-
Sugi, K., et al. (2000). "Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans." Chemical and Pharmaceutical Bulletin, 48(4), 529–536.[2] Link
-
Christensen, J. A., & Squires, R. F. (1977). "Phenyl-piperidine compounds with antidepressant activity."[3][1][4] U.S. Patent No.[4] 4,007,196.[4] Washington, DC: U.S. Patent and Trademark Office. Link
-
European Pharmacopoeia (Ph. Eur.) . "Paroxetine Hydrochloride Hemihydrate Monograph 2016." (Defines Impurity D). Link
-
United States Pharmacopeia (USP) . "Paroxetine Hydrochloride: Organic Impurities Procedure." (Defines Related Compound B). Link
-
Buxton, P. C., et al. (1988). "Polymorphism of Paroxetine Hydrochloride."[1][5] International Journal of Pharmaceutics, 42(1-3), 135-143. (Context on solid-state forms). Link
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